molecular formula C17H16ClFN2O4S B2727045 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide CAS No. 946339-47-5

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2727045
CAS RN: 946339-47-5
M. Wt: 398.83
InChI Key: YKPTYBICJKUBOD-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H16ClFN2O4S and its molecular weight is 398.83. The purity is usually 95%.
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Scientific Research Applications

Novel Antibacterial Agents

Oxazolidinone derivatives, closely related to the structure of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide, have been studied for their unique mechanism of bacterial protein synthesis inhibition, showcasing broad-spectrum antibacterial activity. These compounds, including U-100592 and U-100766, demonstrated effectiveness against a variety of clinically important human pathogens, including strains resistant to common antibiotics. Their potent in vitro activities suggest potential applications in developing new antibacterial agents (Zurenko et al., 1996).

Antimicrobial Evaluation

The synthesis and evaluation of novel imines and thiazolidinones derived from similar core structures have shown significant antibacterial and antifungal activities. These findings point toward the potential of structurally related compounds in designing new antimicrobial agents, offering pathways for further research in combating resistant microbial strains (Fuloria et al., 2009).

Prodrug Development

Compounds with thiazolidinone and oxazolidinone moieties have been investigated as prodrugs, aiming to improve the pharmacokinetic profiles of existing drugs. These studies offer insights into the rational design of prodrugs that can enhance drug delivery, targeting, and efficacy, demonstrating the versatility of such chemical structures in medicinal chemistry (Vigroux et al., 1995).

Anti-Inflammatory and Analgesic Activities

Research on derivatives of thiazolidinone and related structures has explored their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis and evaluation of these compounds have revealed promising anti-exudative activities, indicating their utility in developing new therapeutic agents for inflammation-related conditions (Golota et al., 2015).

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c18-13-7-6-12(10-15(13)21-8-3-9-26(21,23)24)20-17(22)11-25-16-5-2-1-4-14(16)19/h1-2,4-7,10H,3,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPTYBICJKUBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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